ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE
Brand Name: Vulcanchem
CAS No.: 301226-54-0
VCID: VC10964140
InChI: InChI=1S/C10H14N2O3S/c1-3-8(13)12-10-11-7(6-16-10)5-9(14)15-4-2/h6H,3-5H2,1-2H3,(H,11,12,13)
SMILES: CCC(=O)NC1=NC(=CS1)CC(=O)OCC
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.30 g/mol

ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE

CAS No.: 301226-54-0

VCID: VC10964140

Molecular Formula: C10H14N2O3S

Molecular Weight: 242.30 g/mol

* For research use only. Not for human or veterinary use.

ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE - 301226-54-0

Description

Ethyl (2-(propionylamino)-1,3-thiazol-4-yl)acetate is a thiazole derivative with the molecular formula C8H12N2O3S and a molecular weight of approximately 246.31 g/mol. This organic compound belongs to the class of heterocyclic compounds containing a thiazole ring—a five-membered structure incorporating sulfur and nitrogen atoms. Thiazole derivatives are widely recognized for their diverse biological activities and applications in medicinal chemistry.

Structural Characteristics

2.1 Molecular Structure
The compound features:

  • A thiazole ring as the core structure.

  • A propionylamino group (-CONHCH2CH3) attached to the second position of the thiazole ring.

  • An ethyl acetate moiety (-COOCH2CH3) at the fourth position.

These functional groups contribute to its unique physicochemical properties and potential biological activity.

PropertyValue
Molecular FormulaC8H12N2O3S
Molecular Weight246.31 g/mol
Functional GroupsThiazole, Propionylamino, Ethyl Acetate
HeteroatomsSulfur, Nitrogen

Synthesis

The synthesis of ethyl (2-(propionylamino)-1,3-thiazol-4-yl)acetate typically involves multi-step reactions starting from thiazole derivatives. The general process includes:

  • Preparation of the Thiazole Core:

    • Reacting thioamide with α-halo carbonyl compounds to form the thiazole ring.

  • Functionalization:

    • Introducing the propionylamino group via acylation.

    • Adding the ethyl acetate moiety through esterification or related reactions.

  • Purification and Characterization:

    • Techniques such as recrystallization or chromatography are used to isolate the pure product.

    • Analytical methods like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry confirm the structure.

Analytical Characterization

The compound can be characterized using advanced analytical techniques:

MethodPurpose
NMR SpectroscopyDetermining molecular structure and functional groups.
IR SpectroscopyIdentifying characteristic bonds (e.g., C=O, C-N).
Mass Spectrometry (MS)Confirming molecular weight and fragmentation patterns.
High-Performance Liquid Chromatography (HPLC)Assessing purity and separating by-products.

Chemical Reactions

Ethyl (2-(propionylamino)-1,3-thiazol-4-yl)acetate can undergo various chemical transformations:

  • Hydrolysis: Breaking down into its constituent acids under acidic or basic conditions.

  • Amidation/Acetylation: Modifying the amide group for structure-activity relationship studies.

  • Substitution Reactions: Altering substituents on the thiazole ring to enhance biological activity.

Applications in Scientific Research

This compound has potential applications in:

  • Drug Development:

    • As a scaffold for designing novel antimicrobial agents.

    • For exploring anti-inflammatory pathways.

  • Biological Studies:

    • Investigating enzyme-ligand interactions.

    • Studying pharmacokinetics and bioavailability.

  • Material Science:

    • As a precursor for synthesizing functionalized heterocycles in advanced materials.

CAS No. 301226-54-0
Product Name ETHYL (2-(PROPIONYLAMINO)-1,3-THIAZOL-4-YL)ACETATE
Molecular Formula C10H14N2O3S
Molecular Weight 242.30 g/mol
IUPAC Name ethyl 2-[2-(propanoylamino)-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C10H14N2O3S/c1-3-8(13)12-10-11-7(6-16-10)5-9(14)15-4-2/h6H,3-5H2,1-2H3,(H,11,12,13)
Standard InChIKey HWOZHOYTOPPPKV-UHFFFAOYSA-N
SMILES CCC(=O)NC1=NC(=CS1)CC(=O)OCC
Canonical SMILES CCC(=O)NC1=NC(=CS1)CC(=O)OCC
PubChem Compound 732358
Last Modified Nov 23 2023

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